Lithium dibutylnaphthalenesulfonate
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Overview
Description
Lithium dibutylnaphthalenesulfonate is an organolithium compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, butyl groups, and a naphthalenesulfonate moiety, which contribute to its distinct reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium dibutylnaphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with butyl lithium in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Naphthalenesulfonic acid+Butyl lithium→Lithium dibutylnaphthalenesulfonate
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Lithium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different butyl-substituted naphthalene derivatives.
Substitution: The butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce butyl-substituted naphthalene compounds.
Scientific Research Applications
Lithium dibutylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which lithium dibutylnaphthalenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to donate or accept electrons makes it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the butyl groups, making it less versatile in certain reactions.
Lithium sulfonate derivatives: These compounds share the sulfonate moiety but differ in the alkyl groups attached, affecting their reactivity and applications.
Uniqueness
Lithium dibutylnaphthalenesulfonate stands out due to its unique combination of lithium, butyl groups, and naphthalenesulfonate moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
94248-46-1 |
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Molecular Formula |
C18H23LiO3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
lithium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Li/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
PQAXCGVQEFIFAR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-] |
Origin of Product |
United States |
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